3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
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Overview
Description
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a propane backbone, which is further substituted with a 4-fluorophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in redox reactions, the aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used to introduce substituents onto the aromatic ring under acidic conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester derivatives, which can then interact with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: This compound shares the 4-fluorophenoxy group but differs in its core structure and applications.
Silicon phthalocyanines: These compounds also feature aromatic substituents and are used in photodynamic therapy and other applications.
Uniqueness
3-(4-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a 4-fluorophenoxy substituent, which imparts specific reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C10H12ClFO3S |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
LYKUYRSWAJAJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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